molecular formula C16H16ClNOS2 B2725343 [3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone CAS No. 477857-95-7

[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone

Cat. No.: B2725343
CAS No.: 477857-95-7
M. Wt: 337.88
InChI Key: PXFHOLXIKQUISI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone is a complex organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a thienyl group attached to a pyrrolidinyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylthiol, and 2-thiophenecarboxylic acid. The synthetic route may involve the following steps:

    Formation of the Thienyl Intermediate: 2-thiophenecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 4-chlorobenzaldehyde in the presence of a base such as triethylamine to form the intermediate.

    Introduction of the Methylsulfanyl Group: The intermediate is treated with methylthiol in the presence of a catalyst like palladium on carbon to introduce the methylsulfanyl group.

    Formation of the Pyrrolidinyl Methanone Core: Finally, the intermediate is reacted with pyrrolidine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone: shares structural similarities with other compounds containing chlorophenyl, methylsulfanyl, and thienyl groups.

    4-Methoxyphenethylamine: Another compound with a phenyl group substituted with a methoxy group.

    (3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group and trimethoxysilane.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS2/c1-20-14-10-13(11-4-6-12(17)7-5-11)15(21-14)16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFHOLXIKQUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)N2CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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